molecular formula C13H18N4O2S3 B2921538 5-ethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-sulfonamide CAS No. 2034458-19-8

5-ethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-sulfonamide

Cat. No.: B2921538
CAS No.: 2034458-19-8
M. Wt: 358.49
InChI Key: XELLUBHKXGITMT-UHFFFAOYSA-N
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Description

5-ethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-sulfonamide is a complex organic compound featuring a thiadiazole ring, a piperidine ring, and a thiophene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiadiazole core. This can be achieved through the cyclization of thiosemicarbazides with chloroacetic acid

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiophene ring can be oxidized to form thiophene-2-one derivatives.

  • Reduction: The thiadiazole ring can be reduced to form a corresponding amine.

  • Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation reactions may use oxidizing agents like potassium permanganate or chromic acid.

  • Reduction reactions might involve hydrogenation using palladium on carbon (Pd/C) as a catalyst.

  • Substitution reactions could employ nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Thiophene-2-one derivatives

  • Reduction: Thiadiazole amine derivatives

  • Substitution: Piperidine derivatives with various substituents

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: The biological activity of thiadiazole derivatives has been studied extensively. This compound may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: Due to its potential biological activity, this compound could be investigated for its therapeutic effects. It may be used in the development of new drugs targeting various diseases, including infections and cancer.

Industry: In the chemical industry, this compound could be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-ethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-sulfonamide exerts its effects involves interactions with specific molecular targets. The thiadiazole ring, in particular, is known for its ability to cross cellular membranes and bind to biological targets. The exact molecular pathways and targets would depend on the specific biological activity being studied, but they may involve enzyme inhibition, receptor binding, or modulation of signaling pathways.

Comparison with Similar Compounds

  • 5-ethyl-N-[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]thiophene-2-sulfonamide

  • 5-ethyl-N-[1-(1,2,4-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-sulfonamide

  • 5-ethyl-N-[1-(1,2,3-thiadiazol-4-yl)piperidin-4-yl]thiophene-2-sulfonamide

Uniqueness: The uniqueness of 5-ethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-sulfonamide lies in its specific structural features, which may confer distinct biological activities compared to its analogs. The presence of the 1,2,5-thiadiazole ring, in particular, may influence its binding affinity and selectivity for biological targets.

Properties

IUPAC Name

5-ethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2S3/c1-2-11-3-4-13(20-11)22(18,19)16-10-5-7-17(8-6-10)12-9-14-21-15-12/h3-4,9-10,16H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELLUBHKXGITMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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